ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its ethyl ester group at the 3-position, a methyl group at the 1-position, and a ketone group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-indazole-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 1-methyl-1H-indazole-3-carboxylate.
Reduction and Cyclization: The ester is then subjected to reduction and cyclization reactions. For instance, reduction with sodium borohydride followed by cyclization using a dehydrating agent like phosphorus oxychloride can yield the desired tetrahydroindazole structure.
Oxidation: Finally, selective oxidation of the 7-position using an oxidizing agent such as potassium permanganate or chromium trioxide introduces the ketone group, resulting in ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, and purification steps such as recrystallization or chromatography are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation at the 1-methyl group to form carboxylic acids or aldehydes.
Reduction: The ketone group at the 7-position can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acid Catalysts: Sulfuric acid for esterification.
Dehydrating Agents: Phosphorus oxychloride for cyclization.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various esters and carboxylic acids.
Scientific Research Applications
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biological Studies: Its derivatives are studied for their interactions with biological targets, such as enzymes and receptors, to understand their mechanism of action.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Generally, the indazole core can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Lacks the ketone group at the 7-position.
1-Methyl-7-hydroxy-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Contains a hydroxyl group instead of a ketone at the 7-position.
Uniqueness
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to the presence of both the ethyl ester and the ketone group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-methyl-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)9-7-5-4-6-8(14)10(7)13(2)12-9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKSYDSDCBBLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657997 | |
Record name | Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802541-13-5 | |
Record name | Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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